![molecular formula C23H36O5 B1230915 (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 59982-03-5](/img/structure/B1230915.png)
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Isopropylidene Prostaglandin E2 is a synthetic derivative of Prostaglandin E2, a naturally occurring prostaglandin with significant physiological roles. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E2, in particular, is known for its role in inflammation, fever, and the induction of labor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 20-Isopropylidene Prostaglandin E2 typically involves the modification of the Prostaglandin E2 molecule. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin E2 through a series of enzymatic reactions involving cyclooxygenase (COX) enzymes . The isopropylidene group is introduced through a chemical reaction that involves the use of isopropylidene acetone under acidic conditions .
Industrial Production Methods: Industrial production of 20-Isopropylidene Prostaglandin E2 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
化学反应分析
Types of Reactions: 20-Isopropylidene Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
科学研究应用
20-Isopropylidene Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of prostaglandins under various chemical conditions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions like pulmonary hypertension and reproductive health.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent
作用机制
The mechanism of action of 20-Isopropylidene Prostaglandin E2 involves its interaction with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4). These receptors are G-protein-coupled receptors that mediate various physiological responses, including inflammation, pain, and smooth muscle contraction. The binding of 20-Isopropylidene Prostaglandin E2 to these receptors activates intracellular signaling pathways, leading to the production of secondary messengers like cyclic AMP (cAMP) and the activation of protein kinases .
相似化合物的比较
Prostaglandin E1 (Alprostadil): Used in the treatment of erectile dysfunction and to maintain the patency of the ductus arteriosus in newborns.
Prostaglandin F2α (Dinoprost): Used to induce labor and control postpartum hemorrhage.
Prostaglandin I2 (Prostacyclin): Used in the treatment of pulmonary arterial hypertension
Uniqueness: 20-Isopropylidene Prostaglandin E2 is unique due to its specific structural modification, which imparts distinct pharmacological properties. This modification can enhance its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
59982-03-5 |
|---|---|
分子式 |
C23H36O5 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H36O5/c1-17(2)10-6-5-7-11-18(24)14-15-20-19(21(25)16-22(20)26)12-8-3-4-9-13-23(27)28/h3,8,10,14-15,18-20,22,24,26H,4-7,9,11-13,16H2,1-2H3,(H,27,28)/b8-3-,15-14+/t18-,19+,20+,22+/m0/s1 |
InChI 键 |
STPUFZJFXIWGCZ-SIIFEQSASA-N |
SMILES |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
手性 SMILES |
CC(=CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)C |
规范 SMILES |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
同义词 |
20-isopropylidene PGE2 20-isopropylidene prostaglandin E2 CS 412 CS-412 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)
![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)
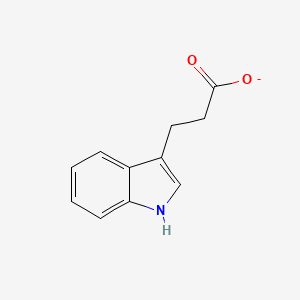
![(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid](/img/structure/B1230842.png)
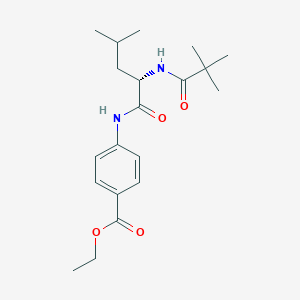
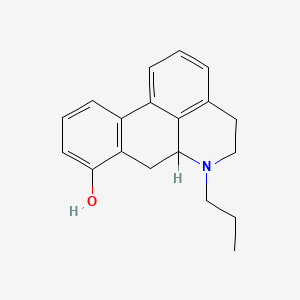
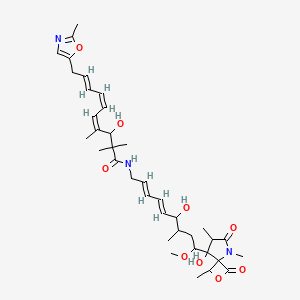
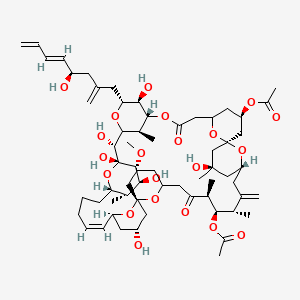
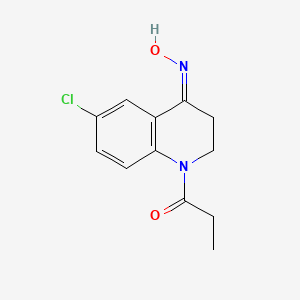
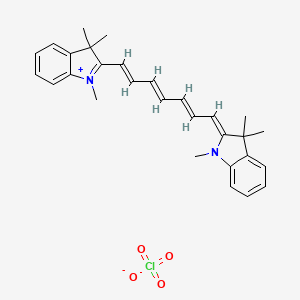
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
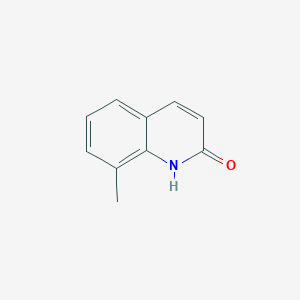
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
